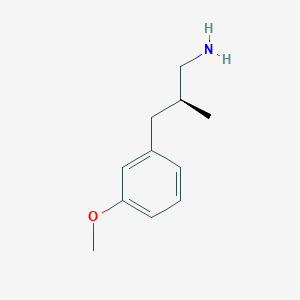

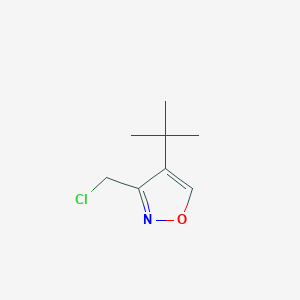

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

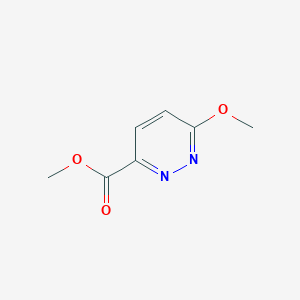

The molecular structure of this compound would include a five-membered oxazole ring, with the various substituents (tert-butyl and chloromethyl) attached. The presence of the oxygen and nitrogen in the ring introduces polarity and the potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloromethyl group and the electron-donating tert-butyl group . The chloromethyl group might make the compound susceptible to nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The oxazole ring is aromatic and polar, which could impact its solubility and reactivity .科学的研究の応用

Practical Modifications in Organic Synthesis

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole is used in the synthesis of chiral oxazolidin-2-ones, which are valuable both as chiral auxiliaries and for their biological activity. A practical one-pot preparation method utilizing Sharpless asymmetric aminohydroxylation followed by base-mediated ring closure demonstrates the compound's utility in synthesizing chiral 4,5-disubstituted oxazolidan-2-ones with high enantioselectivities (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).

Herbicidal Activity

The compound has been incorporated into a series of novel 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, demonstrating significant herbicidal activity against both broadleaf and narrowleaf weeds. The synthesis pathway includes the introduction of the chlorine atom at the 4-position of the oxazolin-2-one ring, showcasing its potential in agricultural applications (Kudo, Taniguchi, Furuta, Sato, Takeshi, & Honma, 1998).

Coordination Chemistry

In the realm of coordination chemistry, 4-Tert-butyl-3-(chloromethyl)-1,2-oxazole derivatives, specifically oxazoline ligands, are highlighted for their role in transition metal-catalyzed asymmetric syntheses. These ligands exhibit versatility, straightforward synthesis from readily available precursors, and the modulation of chiral centers near donor atoms, underlining their importance in developing asymmetric catalytic processes (Gómez, Muller, & Rocamora, 1999).

Corrosion Inhibition

Research on derivatives of 4H-1,2,4-triazole, structurally related to 4-Tert-butyl-3-(chloromethyl)-1,2-oxazole, has shown effectiveness in the corrosion protection of mild steel in hydrochloric acid solutions. The study explores the substituents' effects on inhibitive efficiency and concludes that certain triazole derivatives offer promising results in corrosion inhibition, which could have implications for industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

作用機序

Target of Action

Oxazole compounds are often involved in interactions with proteins and enzymes due to their heterocyclic nature .

Mode of Action

Without specific information, it’s difficult to detail the exact mode of action. Oxazoles often interact with biological targets through hydrogen bonding and dipole-dipole interactions .

Biochemical Pathways

The exact biochemical pathways affected by “4-Tert-butyl-3-(chloromethyl)-1,2-oxazole” are unknown. The tert-butyl group is known to have unique reactivity patterns and can be involved in various chemical transformations .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-tert-butyl-3-(chloromethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-8(2,3)6-5-11-10-7(6)4-9/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYUTDFRZHHPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2971993.png)

![N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide](/img/structure/B2971995.png)

![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)

![1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2971999.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2972001.png)

![2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2972002.png)

![6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2972007.png)